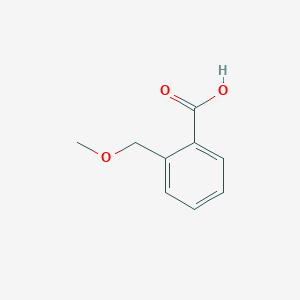

2-(Methoxymethyl)benzoic acid

CAS No.: 88550-19-0

Cat. No.: VC2226214

Molecular Formula: C9H10O3

Molecular Weight: 166.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88550-19-0 |

|---|---|

| Molecular Formula | C9H10O3 |

| Molecular Weight | 166.17 g/mol |

| IUPAC Name | 2-(methoxymethyl)benzoic acid |

| Standard InChI | InChI=1S/C9H10O3/c1-12-6-7-4-2-3-5-8(7)9(10)11/h2-5H,6H2,1H3,(H,10,11) |

| Standard InChI Key | SZBJAHPVWKIPIU-UHFFFAOYSA-N |

| SMILES | COCC1=CC=CC=C1C(=O)O |

| Canonical SMILES | COCC1=CC=CC=C1C(=O)O |

Introduction

Chemical Identity and Structure

Basic Information

2-(Methoxymethyl)benzoic acid is an organic compound with a benzene ring substituted with both a carboxylic acid group and a methoxymethyl group. The compound is characterized by the following identification parameters:

Table 1: Identification Parameters of 2-(Methoxymethyl)benzoic acid

| Parameter | Value |

|---|---|

| CAS Registry Number | 88550-19-0 |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| DTXSID | DTXSID10482176 |

The compound is also listed in chemical databases maintained by regulatory agencies including the European Chemicals Agency (ECHA) and the United States Environmental Protection Agency (EPA) .

Structural Characteristics

The chemical structure of 2-(Methoxymethyl)benzoic acid consists of a benzoic acid scaffold with a methoxymethyl (-CH₂OCH₃) substituent at the ortho position relative to the carboxylic acid group. This positioning creates interesting electronic and steric effects that influence the compound's chemical behavior and reactivity .

The compound contains three oxygen atoms: one in the methoxy group, one in the methylene bridge, and two in the carboxylic acid functional group. This oxygen-rich structure contributes to the compound's polarity and potential for hydrogen bonding interactions .

Nomenclature and Synonyms

Several names are used to refer to this compound in chemical literature and commercial catalogs:

Table 2: Synonyms of 2-(Methoxymethyl)benzoic acid

| Synonym |

|---|

| 2-(methoxymethyl)benzoic acid |

| Benzoic acid, 2-(methoxymethyl)- |

| 2-(Methoxymethyl)benzoicacid |

These naming conventions follow IUPAC nomenclature rules and provide alternative ways to identify this compound in scientific literature and chemical databases .

Physical and Chemical Properties

Chemical Properties

Synthesis Methods

Historical Synthesis Approaches

The synthesis of 2-(Methoxymethyl)benzoic acid has been documented in scientific literature dating back to the 1930s. Notable contributions to its synthesis methodology include works by v. Braun, Anton, and Weissbach published in Chemische Berichte (1930) and Jones in the Journal of Organic Chemistry (1958) .

| Parameter | Specification |

|---|---|

| Catalog Number | M301590-1g |

| Purity | 95% |

| Quantity | 1g |

| Price | $102.90 (as of April 2025) |

The relatively high cost per gram suggests specialized synthesis requirements or limited production scale, which is common for specialized organic intermediates .

Quality and Regulatory Considerations

The compound appears in regulatory databases including EPA's DSSTox and ECHA's chemical inventory, indicating its recognition in chemical regulatory frameworks. This inclusion is important for researchers considering its use in various applications, as it provides a basis for understanding potential regulatory requirements .

Related Compounds and Derivatives

Methyl Ester Derivative

The methyl ester of 2-(Methoxymethyl)benzoic acid (Methyl 2-(methoxymethyl)benzoate) is a closely related compound with distinctive properties:

Table 4: Properties of Methyl 2-(methoxymethyl)benzoate

| Parameter | Value |

|---|---|

| CAS Number | 942-57-4 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Boiling Point | 126°C @ 5 Torr |

| Alternative Names | o-Toluic acid, α-methoxy-, methyl ester |

This ester derivative potentially serves as a protected form of 2-(Methoxymethyl)benzoic acid and can be converted to the acid through hydrolysis reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume